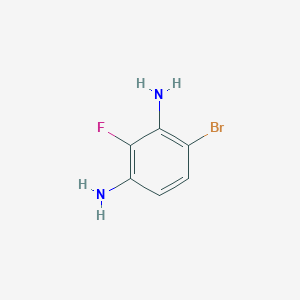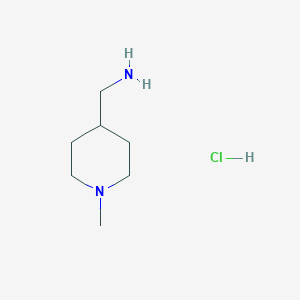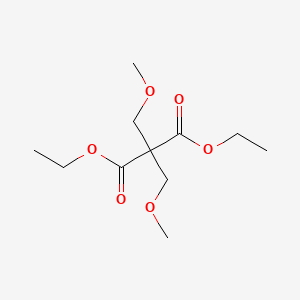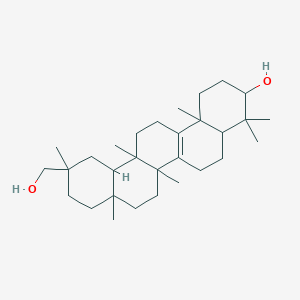
(5-(Aminomethyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an aminomethyl group and a hydroxymethyl group on the pyrrolidine ring provides unique chemical properties that can be exploited in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Aminomethyl)pyrrolidin-2-yl)methanol typically involves the construction of the pyrrolidine ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amino alcohol, the pyrrolidine ring can be formed through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often use readily available starting materials and efficient catalytic processes to minimize costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-(Aminomethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
Chemistry
In chemistry, (5-(Aminomethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing the pyrrolidine ring have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of (5-(Aminomethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets in biological systems. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The pyrrolidine ring’s unique three-dimensional structure allows for specific binding to target sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a ketone group instead of the hydroxymethyl group.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, providing different reactivity and biological activity.
Uniqueness
(5-(Aminomethyl)pyrrolidin-2-yl)methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the pyrrolidine ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[5-(aminomethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-9)8-5/h5-6,8-9H,1-4,7H2 |
InChI Key |
PIBQXZJYPAMRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butenedioic acid, 2-[(2-Methoxyphenyl)aMino]-, 1,4-diMethyl ester](/img/structure/B12100230.png)






![2-[[1-(2-Aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12100302.png)
![4-(3-Oxa-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-ethoxybenzoic acid](/img/structure/B12100304.png)




amine](/img/structure/B12100342.png)
